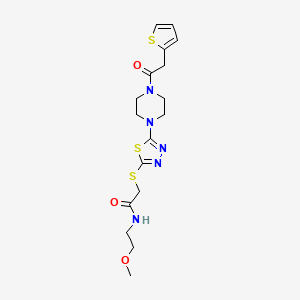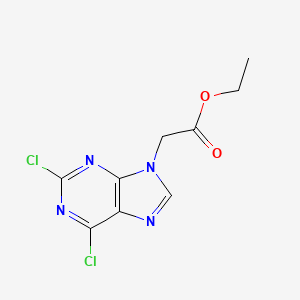
Ethyl 2,6-dichloro-9H-purine-9-acetate
Übersicht
Beschreibung
Ethyl 2,6-dichloro-9H-purine-9-acetate is a chemical compound with the molecular formula C9H8Cl2N4O2 . It contains a total of 26 bonds, including 18 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 Imidazole, and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several features. It contains a total of 25 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 4 Nitrogen atoms, 2 Oxygen atoms, and 2 Chlorine atoms . The compound also contains 1 aliphatic ester, 1 Imidazole, and 1 Pyrimidine .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 396.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 193.6±30.7 °C . The compound has a molar refractivity of 58.7±0.5 cm3, a polar surface area of 70 Å2, and a molar volume of 157.6±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Intermediate for Peptidic Nucleic Acid Synthesis
Ethyl 2,6-dichloro-9H-purine-9-acetate serves as an intermediate for the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. Its structural modifications facilitate the incorporation of purine bases into PNAs, expanding the utility of these synthetic analogs of DNA and RNA in biotechnological and therapeutic applications (Chan et al., 1995).
Anti-Proliferative Activity
Research into the anti-proliferative properties of this compound derivatives against human solid tumor cell lines, including breast, colon, and melanoma cancer cells, illustrates the potential of these compounds in cancer treatment. The modification of the ethyl acetate moiety of purine compounds has led to significant cytotoxic activity, suggesting a promising avenue for the development of new cancer therapeutics (Morales et al., 2014).
Catalyst-Free Synthesis of Purine Derivatives
A novel approach for the synthesis of purine derivatives, including 2-(purin-6-yl)acetoacetic acid ethyl esters and (purin-6-yl)acetates, showcases the flexibility of using this compound in generating functionalized purines without the need for metal catalysts. This method simplifies the synthesis process and enhances the accessibility of purine-based compounds for further research and application (Qu et al., 2009).
Synthesis of Nucleoside Analogues
This compound is also crucial in the synthesis of acyclic nucleotide analogues, demonstrating its importance in creating nucleoside analogues that mimic the structure of natural nucleosides. These analogues are essential for studying biological processes and developing antiviral and anticancer drugs (Hocek et al., 1997).
Plant Growth Regulation
In agricultural research, derivatives of this compound have been used to induce axillary bud sprouting in plants, such as Macadamia, highlighting its potential role in enhancing plant growth and productivity (Boswell et al., 1981).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on Ethyl 2,6-dichloro-9H-purine-9-acetate could involve further elucidation of its synthesis, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .
Eigenschaften
IUPAC Name |
ethyl 2-(2,6-dichloropurin-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFNNRKKJAICKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2810813.png)
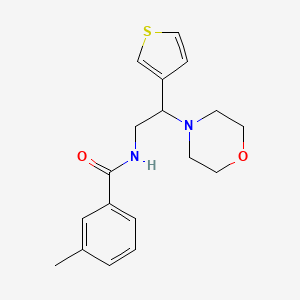
![Methyl 5-ethyl-7-(3-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2810820.png)
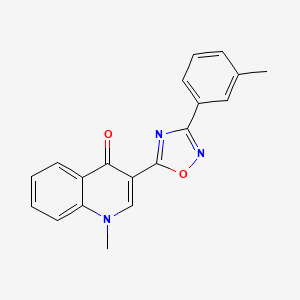
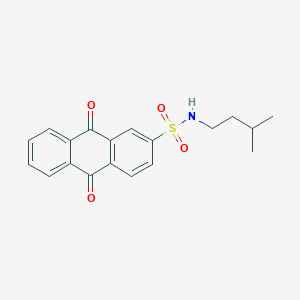
![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)
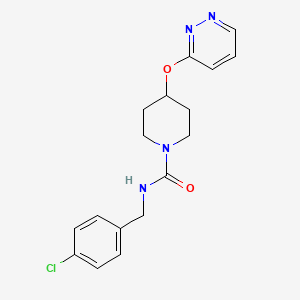
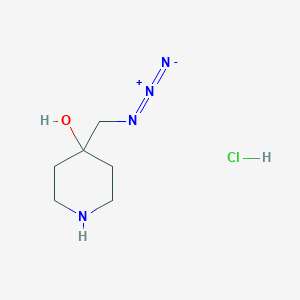
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)
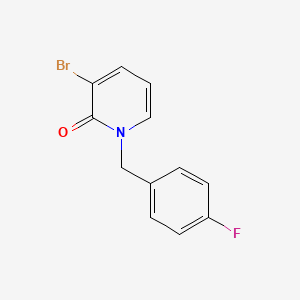
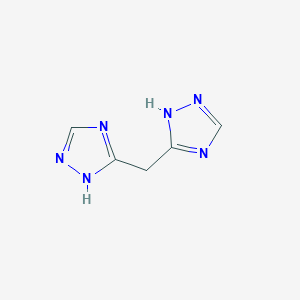
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
